molecular formula C22H24ClN3OS B14252815 N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide CAS No. 365430-68-8

N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide

Cat. No.: B14252815
CAS No.: 365430-68-8
M. Wt: 414.0 g/mol
InChI Key: LWWXCGBCZPXKQJ-UHFFFAOYSA-N
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Description

N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide typically involves multi-step organic reactions. One common method includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

365430-68-8

Molecular Formula

C22H24ClN3OS

Molecular Weight

414.0 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]hexanamide

InChI

InChI=1S/C22H24ClN3OS/c1-3-5-6-10-19(27)25-18-14-16(11-12-24-18)22-21(26-20(4-2)28-22)15-8-7-9-17(23)13-15/h7-9,11-14H,3-6,10H2,1-2H3,(H,24,25,27)

InChI Key

LWWXCGBCZPXKQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)CC)C3=CC(=CC=C3)Cl

Origin of Product

United States

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